EGFR Kinase Inhibition Potency of the N-Allyl Quinoxaline Scaffold vs. Sorafenib
The N-allyl quinoxaline scaffold (exemplified by compound 8) demonstrates EGFR inhibition with IC50 = 0.088 µM, approaching that of the clinical multikinase inhibitor Sorafenib (IC50 = 0.056 µM). This establishes the scaffold's intrinsic potency for EGFR targeting . The specific 2,5-dichlorobenzenesulfonamide substitution in CAS 714939-12-5 is predicted, based on SAR from related quinoxaline-sulfonamide patents, to further modulate kinase selectivity versus the 3-position substituent .
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CAS 714939-12-5: No direct data; scaffold analog (compound 8) IC50 = 0.088 µM |
| Comparator Or Baseline | Sorafenib IC50 = 0.056 µM (positive control); weaker scaffold analogs with different sulfonamide substitutions showed reduced activity |
| Quantified Difference | Scaffold analog is 1.6-fold less potent than Sorafenib in enzymatic assay; differentiation among sulfonamide analogs depends on substitution pattern |
| Conditions | In vitro EGFR kinase inhibition assay (biochemical); J Biochem Mol Toxicol. 2024 |
Why This Matters
For procurement decisions, this demonstrates the scaffold's validated kinase inhibition potential, but underscores that direct comparative data for the 2,5-dichloro variant vs. other sulfonamide substitutions are absent and must be generated empirically.
- [1] Nafie MS, Ali MA, Youssef MM. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. J Biochem Mol Toxicol. 2024;38(4):e23690. View Source
- [2] US Patent US-9572808-B2. Benzenesulfonamide derivatives of quinoxaline, pharmaceutical compositions thereof, and their use in methods for treating cancer. 2011. View Source
